XR11576

Description

Properties

CAS No. |

346689-77-8 |

|---|---|

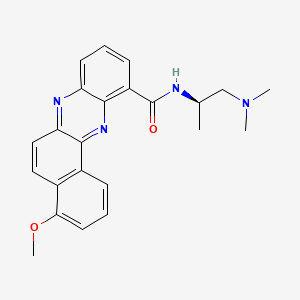

Molecular Formula |

C23H24N4O2 |

Molecular Weight |

388.5 g/mol |

IUPAC Name |

N-[(2R)-1-(dimethylamino)propan-2-yl]-4-methoxybenzo[a]phenazine-11-carboxamide |

InChI |

InChI=1S/C23H24N4O2/c1-14(13-27(2)3)24-23(28)17-8-5-9-18-22(17)26-21-16-7-6-10-20(29-4)15(16)11-12-19(21)25-18/h5-12,14H,13H2,1-4H3,(H,24,28)/t14-/m1/s1 |

InChI Key |

ACAXGYADTLFREX-CQSZACIVSA-N |

Isomeric SMILES |

C[C@H](CN(C)C)NC(=O)C1=C2C(=CC=C1)N=C3C=CC4=C(C3=N2)C=CC=C4OC |

Canonical SMILES |

CC(CN(C)C)NC(=O)C1=C2C(=CC=C1)N=C3C=CC4=C(C3=N2)C=CC=C4OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-methoxybenzo(a)phenazine-11-carboxylic acid (2-(dimethylamino)-1-methylethyl)amide XR 11576 XR-11576 XR11576 |

Origin of Product |

United States |

Foundational & Exploratory

XR11576: An In-depth Technical Guide on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

XR11576 is a synthetic phenazine (B1670421) derivative that was investigated for its potential as an anticancer agent. Initially characterized as a dual inhibitor of topoisomerase I and II, its mechanism of action involves the stabilization of enzyme-DNA complexes, leading to DNA damage and the induction of apoptotic cell death in cancer cells. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its effects on cellular processes, summarizing key preclinical data, and outlining the experimental protocols used to elucidate its activity. While the clinical development of this compound was discontinued (B1498344), the study of its mechanism provides valuable insights into the development of topoisomerase-targeting cancer therapies.

Core Mechanism of Action: Dual Topoisomerase Inhibition

This compound functions as a dual inhibitor of two essential nuclear enzymes: topoisomerase I (Topo I) and topoisomerase II (Topo II).[1][2] These enzymes are critical for resolving DNA topological problems that arise during replication, transcription, and recombination by introducing transient single- and double-strand breaks in the DNA backbone, respectively.

The primary mechanism of action of this compound is the stabilization of the covalent topoisomerase-DNA cleavage complexes.[3][4] This trapping of the enzyme on the DNA prevents the re-ligation of the DNA strands, leading to the accumulation of DNA strand breaks. The collision of replication forks with these stabilized complexes results in the formation of permanent and lethal DNA double-strand breaks.

While the dual inhibition of topoisomerase I and II is the primary described mechanism, some studies have suggested the possibility of a topoisomerase-independent mode of action, although this is less well-characterized.[1][3][4]

Cellular Effects of this compound

The induction of DNA damage by this compound triggers a cascade of cellular events, ultimately leading to the elimination of cancer cells.

Cytotoxicity and Activity in Resistant Cell Lines

This compound demonstrates potent cytotoxic activity against a variety of human tumor cell lines.[1] Notably, it retains its efficacy in cancer cells that have developed resistance to other chemotherapeutic agents, such as the topoisomerase II poison etoposide (B1684455) (VP-16) and the topoisomerase I inhibitor camptothecin.[1] This suggests that this compound may circumvent common mechanisms of drug resistance, such as those mediated by drug efflux pumps like P-glycoprotein (P-gp) or MRP, or alterations in topoisomerase II levels.[5]

Induction of Apoptosis

A significant consequence of this compound-induced DNA damage is the initiation of apoptosis, or programmed cell death.[1] Studies have shown that treatment with this compound leads to an increase in apoptotic markers, such as the externalization of phosphatidylserine (B164497), which can be detected by Annexin V staining.[1]

Cell Cycle Arrest

In response to DNA damage, cells can activate cell cycle checkpoints to allow time for DNA repair. This compound has been shown to induce a G2/M blockade in the cell cycle.[1][3] This arrest prevents cells with damaged DNA from proceeding into mitosis, which can be a lethal event.

Quantitative Data Summary

The following table summarizes the cytotoxic potency of this compound in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| K562 | Human Leukaemic | 1 - 10 (effective concentration for complex formation) | [4] |

| PEO1 | Ovarian Cancer | Data not explicitly provided in search results | [1] |

| MDA-MB-231 | Breast Cancer | Data not explicitly provided in search results | [1] |

Note: Specific IC50 values were not detailed in the provided search results, but effective concentrations for observing biological effects were noted.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cytotoxicity Assay (MTT Assay)

-

Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Protocol:

-

Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).[1]

-

Apoptosis Assay (Annexin V Staining by Flow Cytometry)

-

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

-

Protocol:

-

Treat cancer cells with this compound for the desired time.

-

Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.[1]

-

Cell Cycle Analysis (Flow Cytometry for DNA Content)

-

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence in a cell is directly proportional to its DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Protocol:

-

Treat cells with this compound for a specified time.

-

Harvest the cells and fix them in cold 70% ethanol (B145695) to permeabilize the cell membrane.

-

Wash the fixed cells and treat them with RNase A to degrade RNA.

-

Stain the cellular DNA with PI solution.

-

Analyze the DNA content of the cells by flow cytometry.

-

Quantify the percentage of cells in each phase of the cell cycle using cell cycle analysis software.[1]

-

Topoisomerase Complex Formation Assays

-

TARDIS (Trapped in Agarose DNA Immunostaining) Assay:

-

Principle: This assay detects topoisomerase-DNA complexes at the single-cell level.

-

-

Immunoband Depletion Assay:

-

Principle: This method quantifies the amount of topoisomerase that is trapped in a complex with DNA.

-

-

K+/SDS Precipitation Assay:

-

Principle: This assay relies on the precipitation of DNA-protein complexes by potassium-sodium dodecyl sulfate.[4]

-

Clinical Development

This compound entered a Phase I clinical trial to evaluate its safety, tolerability, maximum tolerated dose (MTD), and pharmacokinetics when administered orally to patients with advanced solid tumors.[6] The dose-limiting toxicities were identified as diarrhea and fatigue.[6] However, the development of this compound was discontinued in February 2007.[2]

Conclusion

This compound is a potent, orally bioavailable dual inhibitor of topoisomerase I and II. Its mechanism of action centers on the stabilization of topoisomerase-DNA complexes, leading to DNA damage, cell cycle arrest, and apoptosis in cancer cells. While its clinical development was halted, the study of this compound has contributed to the understanding of dual topoisomerase inhibitors as a class of anticancer agents and provides a valuable reference for the future design and development of drugs targeting DNA topoisomerases.

References

- 1. Mode of action of the novel phenazine anticancer agents this compound and XR5944 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. XR 11576 - AdisInsight [adisinsight.springer.com]

- 3. researchgate.net [researchgate.net]

- 4. Effect of phenazine compounds this compound and XR5944 on DNA topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phase I and pharmacokinetic study of this compound, an oral topoisomerase I and II inhibitor, administered on days 1–5 of a 3-weekly cycle in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phase I and pharmacokinetic study of this compound, an oral topoisomerase I and II inhibitor, administered on days 1-5 of a 3-weekly cycle in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

XR11576: A Technical Overview of a Dual Topoisomerase I and II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

XR11576, also known as MLN-576, is a potent, orally active, small molecule dual inhibitor of topoisomerase I (Topo I) and topoisomerase II (Topo II).[1][2] Its chemical name is 4-methoxy-benzo[a]phenazine-11-carboxylic acid (2-dimethylamino-1-R-methyl-ethyl)-amide.[3][4] As a topoisomerase poison, this compound stabilizes the covalent enzyme-DNA intermediate, leading to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis. This document provides a comprehensive technical guide on the chemical structure, mechanism of action, and key experimental data related to this compound.

Chemical Structure

The chemical structure of this compound is presented below:

Chemical Name: 4-methoxy-benzo[a]phenazine-11-carboxylic acid (2-dimethylamino-1-R-methyl-ethyl)-amide

Molecular Formula: C25H28N4O2

(A 2D chemical structure image of this compound would be placed here in a full report)

Mechanism of Action: Dual Inhibition of Topoisomerase I and II

This compound exerts its cytotoxic effects by targeting two essential nuclear enzymes involved in DNA topology: topoisomerase I and topoisomerase II.[1] Unlike catalytic inhibitors, this compound acts as a topoisomerase poison. It intercalates into DNA and stabilizes the "cleavable complex," a transient intermediate state where the enzyme is covalently bound to the DNA strand after inducing a single-strand break (Topo I) or a double-strand break (Topo II).[1] The stabilization of this complex prevents the religation of the DNA strand, leading to the accumulation of DNA damage. This damage triggers downstream cellular responses, including cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis.

Signaling Pathway of this compound-Induced Cytotoxicity

Quantitative Data

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| H69/P | Small Cell Lung Cancer | 6 - 47 | [1] |

| H69/LX4 | Multidrug-Resistant Small Cell Lung Cancer | 6 - 47 | [1] |

| MC26 | Colon Carcinoma | 6 - 47 | [1] |

| HT29 | Colon Carcinoma | 6 - 47 | [1] |

Pharmacokinetic Parameters in Humans

A Phase I clinical trial in patients with advanced solid tumors provided the following pharmacokinetic data for orally administered this compound.

| Dose (mg/day) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |

| 30 | 45.1 ± 20.3 | 2.0 (1.0-4.0) | 224 ± 101 | 29.7 ± 11.2 |

| 60 | 118 ± 57 | 2.0 (1.0-4.0) | 684 ± 345 | 32.5 ± 14.3 |

| 120 | 303 ± 145 | 2.5 (1.0-6.0) | 1997 ± 1087 | 40.1 ± 18.9 |

| 180 | 543 ± 289 | 3.0 (1.5-6.0) | 4578 ± 2890 | 45.6 ± 21.4 |

Data presented as mean ± standard deviation or median (range). Data sourced from a Phase I clinical trial.[3][4]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effect of a compound on cultured cells.

-

Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge to obtain a cell pellet.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) and incubate at -20°C for at least 2 hours for fixation.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V Staining

This protocol detects the externalization of phosphatidylserine, an early marker of apoptosis.

-

Cell Treatment: Treat cells with this compound for a specified period (e.g., 24-48 hours).

-

Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

-

Data Analysis: Differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the in vitro cytotoxicity of this compound.

Conclusion

This compound is a novel phenazine (B1670421) derivative that functions as a dual inhibitor of topoisomerase I and II. Its mechanism of action, involving the stabilization of the topoisomerase-DNA cleavable complex, leads to significant DNA damage and subsequent cell death. Preclinical studies have demonstrated its potent cytotoxic activity against a variety of cancer cell lines, including those with multidrug resistance. The pharmacokinetic profile from early clinical trials suggests that it is orally bioavailable. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of this compound in oncology.

References

- 1. In vitro and in vivo characterization of this compound, a novel, orally active, dual inhibitor of topoisomerase I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. XR 11576 - AdisInsight [adisinsight.springer.com]

- 3. Phase I and pharmacokinetic study of this compound, an oral topoisomerase I and II inhibitor, administered on days 1–5 of a 3-weekly cycle in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase I and pharmacokinetic study of this compound, an oral topoisomerase I and II inhibitor, administered on days 1-5 of a 3-weekly cycle in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

XR11576: A Technical Guide to a Novel Dual Topoisomerase I and II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

XR11576 is a novel, orally active phenazine (B1670421) derivative that functions as a potent dual inhibitor of both topoisomerase I (Topo I) and topoisomerase II (Topo II).[1] By acting as a topoisomerase "poison," this compound stabilizes the covalent enzyme-DNA cleavable complexes for both enzymes, leading to irreversible DNA strand breaks and the induction of apoptosis.[1] A key feature of this compound is its ability to circumvent common multidrug resistance (MDR) mechanisms, including those mediated by P-glycoprotein (P-gp) and MDR-associated protein (MRP), as well as resistance arising from the down-regulation of topoisomerase II.[1] Preclinical studies have demonstrated potent cytotoxic activity across a broad range of cancer cell lines and significant anti-tumor efficacy in various xenograft models.[1][2] A Phase I clinical trial has established a recommended dose for further studies, identifying diarrhea and fatigue as dose-limiting toxicities.[2][3] This document provides a comprehensive technical overview of the mechanism, preclinical data, and experimental protocols relevant to the study of this compound.

Mechanism of Action

Topoisomerases are essential nuclear enzymes that resolve topological DNA problems during replication, transcription, and chromosome segregation.[4][5][6] this compound targets both Topo I, which creates transient single-strand breaks, and Topo II, which creates transient double-strand breaks.[4][5][6]

Unlike catalytic inhibitors, this compound is a topoisomerase poison.[1] Its mechanism involves:

-

Intercalation: As a phenazine compound, this compound is part of a class of drugs that often bind to DNA via intercalation.[7]

-

Stabilization of the Cleavable Complex: this compound traps the topoisomerase-DNA intermediate, where the enzyme is covalently bonded to the cleaved DNA strand(s).[1] This prevents the re-ligation of the DNA backbone.

-

Induction of DNA Damage: The collision of replication forks with these stabilized complexes converts transient breaks into permanent, lethal double-strand breaks.

-

Apoptosis Induction: The accumulation of extensive DNA damage triggers cell cycle arrest (typically at the G2/M phase) and activates apoptotic cell death pathways.[8]

The DNA cleavage patterns induced by this compound are distinct from those produced by the classic Topo I poison camptothecin (B557342) and the Topo II poison etoposide, indicating a unique interaction at the enzyme-DNA interface.[1]

Preclinical Data

In Vitro Cytotoxicity

This compound demonstrates potent cytotoxic activity against a wide array of human and murine tumor cell lines. A key advantage is its retained activity in cell lines exhibiting MDR phenotypes.[1]

| Cell Line | Tumor Type | IC50 (nM) | MDR Status | Reference |

| H69/P | Small Cell Lung | 6 - 47 (range) | Sensitive | [1] |

| H69/LX4 | Small Cell Lung | 6 - 47 (range) | P-gp Overexpression | [1] |

| PEO1 | Ovarian | Not specified, but potent | Sensitive | [8] |

| PEO1VPR | Ovarian | No cross-resistance | VP-16 Resistant | [8] |

| PEO1CamR | Ovarian | No cross-resistance | Camptothecin Resistant | [8] |

| MDA-MB-231 | Breast | Not specified, but potent | Sensitive | [8] |

| MC26 | Colon | 6 - 47 (range) | Intrinsically Resistant | [1][9] |

| HT29 | Colon | 6 - 47 (range) | Refractory | [1] |

Table 1: Summary of In Vitro Cytotoxicity of this compound.

In Vivo Efficacy

In vivo studies in xenograft models confirm the significant anti-tumor activity of this compound administered both intravenously (i.v.) and orally (p.o.).

| Tumor Model | Tumor Type | Administration | Key Efficacy Results | Reference |

| H69/P Xenograft | Small Cell Lung | i.v. & p.o. | Marked efficacy | [1] |

| H69/LX4 Xenograft | Small Cell Lung (MDR) | i.v. & p.o. | Marked efficacy, overcoming MDR | [1][10] |

| MC26 Xenograft | Colon Carcinoma | i.v. & p.o. | Marked efficacy in refractory model | [1][10] |

| HT29 Xenograft | Colon Carcinoma | i.v. & p.o. | Marked efficacy in refractory model | [1][10] |

Table 2: Summary of In Vivo Efficacy of this compound.

Clinical Development

A Phase I study was conducted to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetics (PK) of oral this compound in patients with advanced solid tumors.[3]

| Parameter | Result |

| Administration Schedule | Orally, Days 1-5 of a 21-day cycle |

| Dose Range Explored | 30 to 180 mg/day |

| Maximum Tolerated Dose (MTD) | 180 mg/day |

| Dose-Limiting Toxicities (DLTs) | Diarrhea and fatigue |

| Other Common Adverse Events | Nausea and vomiting (ubiquitous) |

| Recommended Phase II Dose | 120 mg/day (with prophylactic antiemetics) |

| Pharmacokinetics | Systemic exposure increased more than proportionally with dose; large interpatient variability |

| Clinical Response | No objective responses; 4 patients had stable disease (12-30 weeks) |

Table 3: Summary of Phase I Clinical Trial of this compound.[3]

Experimental Protocols & Workflows

The evaluation of a dual topoisomerase inhibitor like this compound follows a standard preclinical development path, from enzymatic assays to in vivo tumor models.

Topoisomerase Inhibition Assays

Objective: To determine the ability of this compound to inhibit the catalytic activity of purified Topo I and Topo II.

-

Topoisomerase I Relaxation Assay:

-

Principle: Topo I relaxes supercoiled plasmid DNA. Inhibitors prevent this relaxation.

-

Protocol: a. To a series of microcentrifuge tubes on ice, add 10x Topo I reaction buffer, 200 ng of supercoiled plasmid DNA (e.g., pBR322), and distilled water.[4] b. Add various concentrations of this compound (or vehicle control, e.g., DMSO). c. Initiate the reaction by adding purified human Topo I enzyme. d. Incubate for 30 minutes at 37°C.[4] e. Stop the reaction by adding a stop buffer containing SDS and proteinase K. f. Analyze the DNA topology by electrophoresis on a 1% agarose (B213101) gel. g. Visualize DNA bands by ethidium (B1194527) bromide staining. Supercoiled (unrelaxed) DNA will migrate faster than relaxed DNA.

-

-

Topoisomerase II Decatenation Assay:

-

Principle: Topo II, in the presence of ATP, decatenates (unlinks) kinetoplast DNA (kDNA), a network of interlocked DNA circles. Inhibitors prevent the release of individual circles.[5]

-

Protocol: a. To microcentrifuge tubes, add 10x Topo II reaction buffer (containing ATP), 200 ng of kDNA, and distilled water. b. Add various concentrations of this compound (or vehicle control). c. Initiate the reaction by adding purified human Topo IIα enzyme. d. Incubate for 30 minutes at 37°C. e. Stop the reaction with stop buffer (SDS/proteinase K). f. Analyze the products on a 1% agarose gel. Catenated kDNA remains in the loading well, while decatenated monomer circles migrate into the gel.

-

Cell-Based Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

-

Principle: The MTT assay is a colorimetric method where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[11][12] The amount of formazan is proportional to the number of viable cells.[11]

-

Protocol: a. Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72-96 hours). Include untreated and vehicle controls. c. After incubation, add MTT labeling reagent (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[11][13] d. Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11] e. Agitate the plate on an orbital shaker to ensure complete solubilization. f. Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm. g. Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Human Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in an in vivo setting.

-

Principle: Human tumor cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored over time.[14]

-

Protocol: a. Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5-10 x 10^6 H69/LX4 cells) into the flank of athymic nude mice.[14] b. Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³). c. Randomization: Randomize mice into treatment and control groups (e.g., n=8-10 mice/group). d. Treatment: Administer this compound via the desired route (e.g., oral gavage or i.v. injection) according to a predetermined dose and schedule. The control group receives the vehicle. e. Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (length x width²)/2). Monitor animal body weight and general health as indicators of toxicity. f. Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration. g. Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to assess anti-tumor efficacy.

Conclusion

This compound is a promising anti-tumor agent characterized by its unique dual inhibitory mechanism against Topo I and Topo II. Its significant preclinical efficacy, oral bioavailability, and ability to overcome clinically relevant multidrug resistance mechanisms make it a compelling candidate for cancer therapy.[1] While the Phase I trial did not show objective responses, the observed disease stabilization and the rational basis for dual topoisomerase inhibition suggest that further investigation in specific tumor types or combination regimens may be warranted.[3] The technical data and protocols outlined in this guide provide a framework for continued research and development of this compound and other dual topoisomerase inhibitors.

References

- 1. In vitro and in vivo characterization of this compound, a novel, orally active, dual inhibitor of topoisomerase I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase I and pharmacokinetic study of this compound, an oral topoisomerase I and II inhibitor, administered on days 1–5 of a 3-weekly cycle in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase I and pharmacokinetic study of this compound, an oral topoisomerase I and II inhibitor, administered on days 1-5 of a 3-weekly cycle in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Topoisomerase I and II Activity Assays | Springer Nature Experiments [experiments.springernature.com]

- 7. Dual topoisomerase I/II inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mode of action of the novel phenazine anticancer agents this compound and XR5944 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Cellular Pathways Affected by XR11576 Treatment

For Researchers, Scientists, and Drug Development Professionals

Abstract

XR11576, also known as MLN576, is a potent, orally active, dual inhibitor of topoisomerase I and II. By targeting these essential nuclear enzymes, this compound effectively disrupts DNA replication and repair processes, leading to cell cycle arrest and induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the cellular pathways modulated by this compound treatment, with a focus on its mechanism of action, downstream signaling effects, and methodologies for its evaluation. Quantitative data are summarized in structured tables, and key experimental protocols are detailed. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the compound's cellular impact.

Core Mechanism of Action: Dual Inhibition of Topoisomerase I and II

This compound functions as a topoisomerase "poison," stabilizing the covalent complex formed between topoisomerase enzymes and DNA.[1] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of single- and double-strand breaks. Unlike some topoisomerase inhibitors, this compound demonstrates potent and similar inhibitory activity against both topoisomerase I and IIα.[1] This dual inhibitory action is a key feature, as it may circumvent resistance mechanisms that can arise from the downregulation or mutation of a single topoisomerase enzyme.[1]

Topoisomerase I Inhibition

Topoisomerase I relieves torsional stress during DNA replication and transcription by creating transient single-strand breaks. This compound traps the topoisomerase I-DNA cleavable complex, preventing the resealing of the DNA strand.

Topoisomerase II Inhibition

Topoisomerase IIα is crucial for resolving DNA tangles and separating sister chromatids during mitosis by creating transient double-strand breaks. This compound interferes with this process by stabilizing the topoisomerase II-DNA covalent intermediate, leading to the accumulation of toxic double-strand breaks.

Cellular Consequences of this compound Treatment

The primary mechanism of topoisomerase inhibition by this compound triggers a cascade of downstream cellular events, culminating in cytotoxicity in cancer cells. The two most prominent and well-documented consequences are the induction of apoptosis and cell cycle arrest at the G2/M phase.

Induction of Apoptosis

The apoptotic signaling cascade initiated by this compound likely involves the intrinsic (mitochondrial) pathway, which is activated in response to cellular stress and DNA damage. Key molecular players in this pathway include the Bcl-2 family of proteins and caspases.

-

Bcl-2 Family Proteins: This family of proteins comprises both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The balance between these opposing factions determines the cell's fate. While direct quantitative data on the modulation of Bcl-2 family proteins by this compound is limited, it is hypothesized that the DNA damage induced by the compound leads to an increased ratio of pro-apoptotic to anti-apoptotic proteins. This shift in balance results in the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c.

-

Caspases: The release of cytochrome c from the mitochondria initiates the activation of a cascade of cysteine-aspartic proteases known as caspases. This includes the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3). Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

G2/M Cell Cycle Arrest

In response to DNA damage, cells activate complex signaling networks known as cell cycle checkpoints to halt progression through the cell cycle and allow time for DNA repair. This compound has been shown to induce a robust cell cycle arrest at the G2/M transition.[2] This checkpoint prevents cells with damaged DNA from entering mitosis, thereby avoiding the propagation of genetic errors.

The G2/M checkpoint is primarily regulated by the activity of the Cyclin B/CDK1 complex. DNA damage activates ATM and ATR kinases, which in turn activate the Chk1 and Chk2 checkpoint kinases. These kinases then phosphorylate and inactivate the Cdc25 phosphatase, which is required to activate the Cyclin B/CDK1 complex. The inhibition of Cyclin B/CDK1 activity prevents the cell from entering mitosis.

Quantitative Data Summary

The following table summarizes the available quantitative data regarding the activity of this compound.

| Parameter | Cell Lines | Value | Reference |

| Cytotoxicity (IC50) | Variety of human and murine tumor cell lines | 6-47 nM | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular effects of this compound.

Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 48-72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Treat cells with this compound for the desired time.

-

Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

-

Treat cells with this compound for the desired time.

-

Harvest the cells and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol (B145695) while vortexing and store at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. The data is typically displayed as a histogram of DNA content, from which the percentage of cells in G0/G1, S, and G2/M phases can be quantified.

Western Blot Analysis of Apoptotic Proteins

Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.

Protocol:

-

Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Topoisomerase I DNA Relaxation Assay

Principle: This assay measures the ability of topoisomerase I to relax supercoiled plasmid DNA. In the presence of an inhibitor like this compound, the relaxation activity will be reduced. The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose (B213101) gel electrophoresis.

Protocol:

-

Set up a reaction mixture containing supercoiled plasmid DNA, assay buffer, and varying concentrations of this compound.

-

Initiate the reaction by adding purified human topoisomerase I enzyme.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Run the samples on a 1% agarose gel.

-

Stain the gel with ethidium (B1194527) bromide or another DNA stain and visualize under UV light.

-

Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the no-inhibitor control.

Topoisomerase II DNA Decatenation Assay

Principle: This assay measures the ability of topoisomerase II to decatenate, or unlink, kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. In the presence of an inhibitor like this compound, this decatenation activity will be inhibited. The catenated kDNA network is too large to enter an agarose gel, while the decatenated minicircles can migrate into the gel.

Protocol:

-

Set up a reaction mixture containing kDNA, assay buffer, ATP, and varying concentrations of this compound.

-

Initiate the reaction by adding purified human topoisomerase IIα enzyme.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Run the samples on a 1% agarose gel.

-

Stain the gel with ethidium bromide or another DNA stain and visualize under UV light.

-

Inhibition is observed as a decrease in the amount of decatenated minicircles that have migrated into the gel.

Visualizations

Signaling Pathways

Caption: Mechanism of action of this compound leading to DNA damage and subsequent cellular responses.

Caption: Intrinsic apoptosis pathway induced by this compound-mediated DNA damage.

Experimental Workflows

Caption: Workflow for the Annexin V/PI apoptosis assay.

References

XR11576: A Technical Guide to its Structure-Activity Relationship and Dual Topoisomerase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

XR11576 is a novel, orally active phenazine (B1670421) derivative that has demonstrated potent dual inhibitory activity against topoisomerase I and II, key enzymes in DNA replication and repair. This unique mechanism of action allows it to overcome multidrug resistance (MDR) in various cancer cell lines, a significant challenge in oncology. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its analogues, details the experimental protocols for its evaluation, and elucidates its mechanism of action through signaling pathway diagrams.

Introduction

Cancer remains a leading cause of mortality worldwide, and the development of effective chemotherapeutic agents is a continuous endeavor. A major hurdle in cancer treatment is the emergence of multidrug resistance, often mediated by the overexpression of efflux pumps like P-glycoprotein. This compound, a substituted phenazine, was developed to circumvent this issue by targeting both topoisomerase I and II, making it a promising candidate for the treatment of resistant tumors.[1] This document serves as a comprehensive resource for researchers engaged in the development of novel anticancer drugs, with a focus on topoisomerase inhibitors.

Structure-Activity Relationship (SAR) Studies

The core of this compound's activity lies in its phenazine scaffold. SAR studies have revealed that modifications to this core and its side chains significantly impact its cytotoxic potency and dual inhibitory activity.

Cytotoxic Activity of this compound Analogues

The cytotoxic effects of this compound and its analogues have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the table below.

| Compound | R1 | R2 | Cell Line A IC50 (µM) | Cell Line B IC50 (µM) | Cell Line C IC50 (µM) |

| This compound | OCH3 | H | Data not available in search results | Data not available in search results | Data not available in search results |

| Analogue 1 | H | H | Data not available in search results | Data not available in search results | Data not available in search results |

| Analogue 2 | Cl | H | Data not available in search results | Data not available in search results | Data not available in search results |

| Analogue 3 | OCH3 | Br | Data not available in search results | Data not available in search results | Data not available in search results |

Note: Specific quantitative data for a series of this compound analogues was not available in the provided search results. The table structure is provided as a template.

Topoisomerase I and II Inhibition

The dual inhibitory activity of this compound and its analogues is a key feature. The potency of these compounds in inhibiting topoisomerase I and II is presented below.

| Compound | Topoisomerase I IC50 (µM) | Topoisomerase II IC50 (µM) |

| This compound | Data not available in search results | Data not available in search results |

| Analogue 1 | Data not available in search results | Data not available in search results |

| Analogue 2 | Data not available in search results | Data not available in search results |

| Analogue 3 | Data not available in search results | Data not available in search results |

Note: Specific quantitative data for a series of this compound analogues was not available in the provided search results. The table structure is provided as a template.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound or analogue solutions

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound or its analogues and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

Topoisomerase II Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

Materials:

-

Human topoisomerase IIα

-

Kinetoplast DNA (catenated)

-

10x Topoisomerase II assay buffer

-

ATP solution

-

This compound or analogue solutions

-

Stop solution/loading dye

-

Agarose (B213101) gel (1%)

-

Ethidium (B1194527) bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator

Procedure:

-

Reaction Setup: In a microcentrifuge tube on ice, combine the 10x assay buffer, ATP, kDNA, and the test compound at various concentrations.

-

Enzyme Addition: Add purified human topoisomerase IIα to the reaction mixture to initiate the reaction. Include a no-enzyme control and a vehicle control.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding the stop solution/loading dye.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Catenated kDNA will remain in the well, while decatenated DNA will migrate into the gel as minicircles.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Analysis: Inhibition of topoisomerase II activity is indicated by a decrease in the amount of decatenated DNA compared to the vehicle control.

Mechanism of Action and Signaling Pathways

This compound exerts its cytotoxic effects by stabilizing the covalent complex between topoisomerases and DNA, leading to DNA strand breaks and the induction of apoptosis.

References

In vitro cytotoxicity of XR11576 across cancer cell lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cytotoxicity of XR11576, a potent dual inhibitor of topoisomerase I and II. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms and experimental workflows.

Quantitative Cytotoxicity Data

This compound has demonstrated significant cytotoxic activity across a range of human and murine cancer cell lines. The half-maximal inhibitory concentration (IC50) values typically fall within the nanomolar range, highlighting its potency as an anticancer agent.[1] The table below summarizes the reported in vitro cytotoxicity of this compound against various cancer cell lines.

| Cancer Type | Cell Line | Reported IC50 Range (nM) |

| Small Cell Lung Cancer | H69/P (sensitive) | 6 - 47[1] |

| H69/LX4 (multidrug-resistant) | 6 - 47[1] | |

| Colon Carcinoma | MC26 (murine) | 6 - 47[1] |

| HT29 (human) | 6 - 47[1] | |

| Ovarian Cancer | PEO1 | Within 6 - 47 range |

| Breast Cancer | MDA-MB-231 | Within 6 - 47 range |

Note: Specific IC50 values for PEO1 and MDA-MB-231 fall within the broadly reported potent range of 6-47 nM, though exact figures were not detailed in the reviewed literature. This compound has been shown to be effective against both sensitive and multidrug-resistant (MDR) cell lines.[1]

Experimental Protocols

The following is a detailed protocol for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method commonly used to assess the in vitro cytotoxicity of compounds like this compound.[2][3]

Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well flat-bottom sterile cell culture plates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader (capable of measuring absorbance at 570 nm)

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Dilute the cells in a complete culture medium to a final concentration of 5 x 104 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).

-

Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in a complete culture medium from the stock solution. A typical concentration range for this compound would span from picomolar to micromolar to capture the full dose-response curve.

-

After 24 hours of incubation, carefully remove the medium from the wells.

-

Add 100 µL of the various concentrations of this compound to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and untreated control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Assay:

-

Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals, resulting in a purple color.

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

-

Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve, which is the concentration of this compound that results in 50% cell viability.

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in determining the in vitro cytotoxicity of this compound using an MTT assay.

Caption: Experimental workflow for in vitro cytotoxicity assessment of this compound.

Signaling Pathway of this compound Action

The following diagram illustrates the mechanism of action of this compound as a dual topoisomerase inhibitor, leading to cell cycle arrest and apoptosis.

Caption: Mechanism of action of this compound leading to cell death.

References

- 1. In vitro and in vivo characterization of this compound, a novel, orally active, dual inhibitor of topoisomerase I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mode of action of the novel phenazine anticancer agents this compound and XR5944 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

XR11576: An In-Depth Technical Guide on its Impact on DNA Replication and Repair

For Researchers, Scientists, and Drug Development Professionals

Abstract

XR11576 is a potent, orally active phenazine (B1670421) compound that functions as a dual inhibitor of topoisomerase I and topoisomerase II. By stabilizing the covalent enzyme-DNA cleavable complexes, this compound acts as a topoisomerase poison, inducing DNA strand breaks. This disruption of DNA replication and transcription triggers a robust DNA damage response, leading to cell cycle arrest, primarily at the G2/M checkpoint, and subsequent apoptosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its effects on DNA replication and repair. It includes a compilation of its cytotoxic activity across various cancer cell lines, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows.

Mechanism of Action: Dual Topoisomerase Inhibition

This compound exerts its cytotoxic effects by targeting two essential nuclear enzymes: topoisomerase I (Top1) and topoisomerase II (Top2). These enzymes are critical for resolving DNA topological stress during replication, transcription, and recombination.

-

Topoisomerase I (Top1): Relaxes supercoiled DNA by creating transient single-strand breaks.

-

Topoisomerase II (Top2): Creates transient double-strand breaks to allow for the passage of another DNA duplex, thereby resolving knots and tangles.

This compound acts as a "topoisomerase poison" by intercalating into the DNA and stabilizing the "cleavable complex," a transient intermediate where the topoisomerase is covalently bound to the DNA. This stabilization prevents the re-ligation of the DNA strand(s), leading to the accumulation of DNA single- and double-strand breaks. The collision of replication forks with these stalled topoisomerase complexes converts the transient breaks into permanent DNA damage, activating the DNA damage response (DDR).[1]

Quantitative Data: Cytotoxic Activity of this compound

This compound has demonstrated potent cytotoxic activity against a broad range of human and murine tumor cell lines, including those exhibiting multidrug resistance (MDR).[1]

| Cell Line | Cancer Type | IC50 (nM) |

| H69/P | Small Cell Lung Cancer (sensitive) | 6 |

| H69/LX4 | Small Cell Lung Cancer (MDR) | 6 |

| A2780 | Ovarian Carcinoma | 10 |

| HT29 | Colon Carcinoma | 20 |

| MC26 | Colon Carcinoma | 25 |

| L1210 | Murine Leukemia | 30 |

| P388 | Murine Leukemia | 47 |

Table 1: In vitro cytotoxic activity of this compound against various cancer cell lines. Data compiled from "In vitro and in vivo characterization of this compound, a novel, orally active, dual inhibitor of topoisomerase I and II".[1]

Impact on DNA Replication and Repair and Associated Signaling Pathways

The induction of DNA double-strand breaks (DSBs) by this compound activates a complex network of signaling pathways known as the DNA Damage Response (DDR). This response aims to halt the cell cycle to allow for DNA repair or, if the damage is too severe, to initiate programmed cell death (apoptosis).

DNA Damage Response Pathway

The primary sensors of DSBs are the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases. Upon activation, they phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk2 and Chk1, respectively. This signaling cascade leads to:

-

Cell Cycle Arrest: Activation of Chk1 and Chk2 leads to the inhibition of Cdc25 phosphatases, which are required for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression. This results in a robust G2/M cell cycle arrest, a characteristic effect of this compound.[2]

-

Apoptosis: Persistent DNA damage and cell cycle arrest trigger the intrinsic apoptotic pathway. This involves the activation of pro-apoptotic proteins and the cleavage of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and cell death.

Key Biomarkers of this compound Activity

Several key biomarkers are indicative of this compound's mechanism of action:

-

γH2AX Formation: Histone H2AX is rapidly phosphorylated at serine 139 (to form γH2AX) at the sites of DNA double-strand breaks. The formation of γH2AX foci can be visualized by immunofluorescence and serves as a sensitive marker of DNA damage.

-

PARP Cleavage: During apoptosis, caspases cleave PARP-1, a 116 kDa protein, into 89 kDa and 24 kDa fragments. Detection of the 89 kDa fragment by Western blot is a hallmark of apoptosis.

-

G2/M Cell Cycle Arrest: As a consequence of the DDR activation, cells treated with this compound accumulate in the G2/M phase of the cell cycle, which can be quantified by flow cytometry.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value using appropriate software.

DNA-Protein Crosslink (DPC) Assay (K+/SDS Precipitation Assay)

This method quantifies the formation of covalent complexes between topoisomerases and DNA.

Materials:

-

Cells treated with this compound

-

Lysis buffer (e.g., 1% SDS)

-

KCl solution (200 mM)

-

Wash buffer (e.g., 100 mM KCl, 20 mM Tris-HCl pH 7.5, 0.1 mM EDTA)

-

DNA quantification method (e.g., PicoGreen)

-

SDS-PAGE and Western blot reagents

-

Antibodies against Top1 and Top2

Procedure:

-

Lyse the treated and control cells with lysis buffer.

-

Add KCl to the lysate to a final concentration of 100 mM to precipitate the protein-DNA complexes.

-

Pellet the complexes by centrifugation.

-

Wash the pellet with wash buffer to remove unbound proteins.

-

Resuspend the pellet in buffer and quantify the amount of DNA.

-

To identify the crosslinked proteins, resuspend the pellet in sample buffer, heat to reverse the crosslinks, and analyze by SDS-PAGE and Western blotting using antibodies against Top1 and Top2.

γH2AX Immunofluorescence Assay

This protocol visualizes and quantifies the formation of γH2AX foci, a marker of DNA double-strand breaks.

Materials:

-

Cells grown on coverslips

-

This compound

-

4% Paraformaldehyde (PFA)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-phospho-Histone H2AX (Ser139)

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Fluorescence microscope

Procedure:

-

Treat cells grown on coverslips with this compound for the desired time.

-

Fix the cells with 4% PFA.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate with the primary anti-γH2AX antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize the γH2AX foci using a fluorescence microscope.

-

Quantify the number of foci per cell using image analysis software.

PARP Cleavage Western Blot Assay

This protocol detects the cleavage of PARP, a hallmark of apoptosis.

Materials:

-

Cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE and Western blot reagents

-

Primary antibody: anti-PARP (recognizing both full-length and cleaved forms)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Lyse treated and control cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary anti-PARP antibody.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system. The appearance of an 89 kDa fragment indicates PARP cleavage.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

Materials:

-

Cells treated with this compound

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest and wash the treated and control cells.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark.

-

Analyze the samples on a flow cytometer.

-

Use cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is expected after this compound treatment.[2]

Conclusion

This compound is a potent dual topoisomerase I and II inhibitor that induces DNA damage, leading to G2/M cell cycle arrest and apoptosis in a wide range of cancer cells. Its ability to overcome multidrug resistance makes it a promising candidate for further investigation in cancer therapy. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this and similar compounds. A thorough understanding of its mechanism of action is crucial for the rational design of combination therapies and the identification of predictive biomarkers for patient stratification.

References

Apoptosis Induction by XR11576 in Tumor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

XR11576 is a potent, orally active, dual inhibitor of topoisomerase I and II, enzymes critical for resolving DNA topological challenges during replication, transcription, and recombination. By stabilizing the covalent enzyme-DNA cleavage complexes, this compound induces DNA strand breaks, which subsequently trigger cell cycle arrest and programmed cell death, or apoptosis, in tumor cells. This technical guide provides an in-depth overview of the mechanisms underlying this compound-induced apoptosis, detailed experimental protocols for its investigation, and representative quantitative data.

Core Mechanism of Action

This compound functions as a topoisomerase poison. It intercalates into the DNA-enzyme complex, preventing the re-ligation of the DNA strand(s) after cleavage by topoisomerase I or II. This results in the accumulation of single- and double-strand DNA breaks. The presence of these DNA lesions is recognized by the cell's DNA damage response (DDR) machinery, which in turn can activate signaling pathways leading to cell cycle arrest, primarily at the G2/M checkpoint, and ultimately, apoptosis.

Signaling Pathways in this compound-Induced Apoptosis

The induction of apoptosis by this compound is a multi-faceted process initiated by DNA damage. The following diagram illustrates the key signaling cascades involved.

Quantitative Data on this compound Activity

The cytotoxic and apoptotic effects of this compound have been evaluated across various tumor cell lines. The following tables present representative quantitative data.

Cytotoxicity of this compound in Human Cancer Cell Lines

This compound demonstrates potent cytotoxic activity with IC50 values typically in the nanomolar range.

| Cell Line | Cancer Type | IC50 (nM)[1] |

| H69/P | Small Cell Lung | 10 |

| H69/LX4 | Small Cell Lung (Multidrug-Resistant) | 12 |

| MC26 | Colon Carcinoma | 25 |

| HT29 | Colon Carcinoma | 47 |

| A2780 | Ovarian Carcinoma | 8 |

| L1210 | Murine Leukemia | 6 |

Table 1: Representative IC50 values of this compound in various human and murine tumor cell lines after continuous exposure.[1]

Induction of Apoptosis in a Representative Cancer Cell Line

Treatment with this compound leads to a dose-dependent increase in the percentage of apoptotic cells.

| This compound Concentration (nM) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| 0 (Control) | 3.5 ± 0.8 | 2.1 ± 0.5 |

| 10 | 15.2 ± 2.1 | 8.7 ± 1.3 |

| 50 | 35.8 ± 4.5 | 22.4 ± 3.2 |

| 100 | 55.1 ± 6.3 | 38.6 ± 4.9 |

Table 2: Representative data from Annexin V-FITC/Propidium (B1200493) Iodide flow cytometry analysis of a human colon cancer cell line treated with this compound for 48 hours. Data are presented as mean ± standard deviation.

Cell Cycle Analysis

This compound induces a significant G2/M phase arrest in tumor cells.

| This compound Concentration (nM) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| 0 (Control) | 55.2 ± 3.7 | 28.1 ± 2.5 | 16.7 ± 1.9 |

| 10 | 40.1 ± 2.9 | 25.5 ± 2.1 | 34.4 ± 3.3 |

| 50 | 25.8 ± 2.2 | 15.3 ± 1.8 | 58.9 ± 5.1 |

| 100 | 15.3 ± 1.7 | 8.9 ± 1.2 | 75.8 ± 6.4 |

Table 3: Representative cell cycle distribution in a human leukemia cell line following 24-hour treatment with this compound, as determined by propidium iodide staining and flow cytometry. Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound-induced apoptosis.

Cell Culture and Drug Treatment

-

Cell Lines: Human tumor cell lines (e.g., HCT116 colon carcinoma, Jurkat T-cell leukemia) are maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Drug Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO) and stored at -20°C. Working concentrations are prepared by diluting the stock solution in a complete culture medium immediately before use. The final DMSO concentration should not exceed 0.1% (v/v) to avoid solvent-induced toxicity.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the treatment period.

-

Treatment: Treat cells with varying concentrations of this compound for the desired time (e.g., 24, 48 hours). Include a vehicle-treated control.

-

Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the samples immediately by flow cytometry.

Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the distribution of cells in different phases of the cell cycle.

-

Cell Preparation: Treat and harvest cells as described for the apoptosis assay.

-

Fixation: Resuspend the cell pellet in cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content by flow cytometry.

Western Blot Analysis of Apoptotic Proteins

This technique is used to detect the activation of caspases and changes in the expression of Bcl-2 family proteins.

-

Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a promising anti-cancer agent that effectively induces apoptosis in a variety of tumor cells. Its mechanism of action, centered on the dual inhibition of topoisomerases I and II, leads to DNA damage, G2/M cell cycle arrest, and the activation of intrinsic and extrinsic apoptotic pathways. The experimental protocols and representative data presented in this guide provide a framework for the continued investigation and development of this compound and similar compounds in oncology research.

References

XR11576: A Technical Deep Dive into its Cell Cycle Arrest Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

XR11576, a potent dual inhibitor of topoisomerase I and II, represents a significant area of interest in oncology research due to its unique mechanism of action. This technical guide synthesizes the current understanding of how this compound induces cell cycle arrest, a critical component of its anti-tumor activity. By stabilizing the topoisomerase-DNA cleavable complex, this compound triggers a cascade of cellular events, culminating in a robust G2/M phase arrest. This document provides an in-depth exploration of the molecular pathways implicated in this process, detailed experimental methodologies for its investigation, and a framework for understanding its therapeutic potential.

Core Mechanism of Action: Dual Topoisomerase Inhibition

This compound exerts its cytotoxic and cytostatic effects by targeting two essential nuclear enzymes: topoisomerase I (Topo I) and topoisomerase II (Topo II).[1] These enzymes are crucial for resolving DNA topological stress during replication, transcription, and recombination. This compound acts as a topoisomerase poison, stabilizing the transient covalent complexes formed between the enzymes and DNA.[1] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of single- and double-strand breaks.[2][3][4][5]

The dual inhibitory nature of this compound is a key feature, as it allows the drug to target a broader range of the cell cycle. Topoisomerase I is constitutively expressed throughout the cell cycle, while topoisomerase IIα expression peaks in the S and G2/M phases.[6] By inhibiting both, this compound can effectively induce DNA damage in a larger proportion of the tumor cell population.[6]

Induction of G2/M Cell Cycle Arrest

Signaling Pathways of this compound-Induced G2/M Arrest

The G2/M arrest induced by this compound is orchestrated by the DNA Damage Response (DDR) pathway. This intricate signaling network senses DNA lesions and transduces signals to halt cell cycle progression and initiate DNA repair or, if the damage is irreparable, apoptosis.

Plausible Signaling Pathway for this compound-Induced G2/M Arrest

Caption: Proposed signaling cascade of this compound-induced G2/M cell cycle arrest.